N-(2-ethylphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(2-ethylphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, an indole moiety, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.
Construction of the Pyrrolidine Ring: The pyrrolidine ring can be formed via a cyclization reaction involving an appropriate amine and a carbonyl compound.
Coupling Reactions: The final step involves coupling the indole moiety with the pyrrolidine ring using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can occur at the carbonyl group in the pyrrolidine ring, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other groups via nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, acetic acid, room temperature.
Reduction: LiAlH4, dry ether, reflux.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-(2-ethylphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its indole moiety.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of indole derivatives with biological macromolecules, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with serotonin receptors, which could explain its potential effects on neurological pathways . The fluorine atom can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
N-methyl-1H-indole-3-ethanamine: Similar indole structure but lacks the pyrrolidine ring and fluorine atom.
2-Propenoic acid, 3-phenyl-, ethyl ester: Contains a phenyl group but lacks the indole and pyrrolidine structures.
Uniqueness
N-(2-ethylphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to its combination of an indole moiety, a fluorine atom, and a pyrrolidine ring. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C23H24FN3O2 |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H24FN3O2/c1-2-15-5-3-4-6-20(15)26-23(29)17-11-22(28)27(14-17)10-9-16-13-25-21-8-7-18(24)12-19(16)21/h3-8,12-13,17,25H,2,9-11,14H2,1H3,(H,26,29) |
InChI Key |
ASIDOIWFWVQRCY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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